1,2-Dihydrocyclobuta[b]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydrocyclobuta[b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYSRPVLALPKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1,2 Dihydrocyclobuta B Quinoxaline and Analogous Ring Systems
Direct Synthetic Pathways to 1,2-Dihydrocyclobuta[b]quinoxaline
Direct approaches to the this compound skeleton can be broadly categorized into two strategies: those that construct the cyclobutane (B1203170) ring onto a pre-existing or concurrently formed quinoxaline (B1680401) system, and those that build the quinoxaline ring onto a cyclobutane template.
Methods Involving Cyclobutane Ring Formation
The creation of the fused cyclobutane ring is a pivotal strategy, often relying on cycloaddition or intramolecular cyclization reactions.
The [2+2] cycloaddition reaction is a powerful tool for the formation of four-membered rings. nih.govnih.gov In the context of this compound synthesis, this typically involves the cycloaddition of an alkyne with an alkene to form a cyclobutene (B1205218) intermediate. nih.govnih.govnsf.govresearchgate.net This cyclobutene can then be further elaborated to the target dihydrocyclobutaquinoxaline system. A particularly relevant approach involves the photocycloaddition of alkynes to quinones, which can serve as precursors to the quinoxaline ring. researchgate.netresearchgate.net
Visible light-mediated [2+2] cycloaddition reactions between 1,4-quinones and terminal alkynes have been shown to produce cyclobutene-containing compounds. researchgate.net For instance, the reaction of menadione (B1676200) with terminal alkynes under blue-LED irradiation in the presence of potassium persulfate and trifluoroacetic acid yields fused cyclobutene derivatives. researchgate.net These cyclobutene-fused quinone adducts are valuable intermediates that can be converted to the corresponding quinoxalines through established methods, such as reductive amination with o-phenylenediamines.
| Alkyne | Quinone | Conditions | Product | Yield | Reference |
| Phenylacetylene | 2,3-Dichloro-1,4-naphthoquinone | Blue LEDs, MeCN, rt | Fused cyclobutene | 96% | researchgate.net |
| 1-Hexyne | 2,3-Dichloro-1,4-naphthoquinone | Blue LEDs, MeCN, rt | Fused cyclobutene | 85% | researchgate.net |
| Diphenylacetylene | 1,4-Naphthoquinone | Blue LEDs, MeCN, rt | Fused cyclobutene | 71% | researchgate.net |
Intramolecular cyclization offers a regioselective route to fused ring systems. The synthesis of benzo[a]phenazines, which are structurally related to cyclobuta[b]quinoxalines, has been achieved through a palladium-catalyzed intramolecular Fujiwara-hydroarylation. acs.org This methodology involves the cyclization of a 2-aryl-3-(alkynyl)quinoxaline derivative. While this specific example leads to a six-membered ring, the underlying principle of intramolecular cyclization of an alkyne onto an aromatic system could potentially be adapted for the synthesis of the four-membered cyclobutane ring under different catalytic conditions or with appropriately substituted precursors.
A notable example of forming a fused five-membered ring onto a quinoxaline system is the visible-light-induced radical cascade cyclization of cyclobutanone (B123998) oxime esters with aryl isonitriles to afford cyclopenta[b]quinoxalines. researchgate.net This reaction proceeds through the in-situ formation of a nitrile radical followed by a cascade of radical isonitrile/nitrile insertion and cyclization. Although this method does not directly yield a cyclobutane-fused quinoxaline, it highlights the utility of radical cyclizations in constructing fused heterocyclic systems and could inspire analogous strategies for the synthesis of the desired four-membered ring.
Methods Involving Quinoxaline Ring Formation on Pre-existing Cyclobutane Scaffolds
An alternative and highly effective strategy for the synthesis of this compound involves the construction of the quinoxaline ring onto a pre-existing cyclobutane framework. The most common approach is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.publongdom.orgresearchgate.netacgpubs.org
In this context, the key precursor is 1,2-cyclobutanedione (B1595057). The synthesis of this dione (B5365651) can be achieved from 1,2-bis(trimethylsiloxy)cyclobutene through bromination followed by methanolysis. orgsyn.org The resulting 1,2-cyclobutanedione can then be condensed with a variety of substituted or unsubstituted o-phenylenediamines to afford the corresponding this compound derivatives. This reaction is often catalyzed by acids or proceeds under thermal conditions. encyclopedia.pub
| o-Phenylenediamine Derivative | Conditions | Product | Yield | Reference |
| o-Phenylenediamine | EtOH, reflux | This compound | High | encyclopedia.pub |
| 4,5-Dimethyl-1,2-phenylenediamine | Acetic acid, reflux | 6,7-Dimethyl-1,2-dihydrocyclobuta[b]quinoxaline | High | encyclopedia.pub |
| 4-Chloro-1,2-phenylenediamine | EtOH, reflux | 6-Chloro-1,2-dihydrocyclobuta[b]quinoxaline | Good | acgpubs.org |
Synthesis via Ring-Opening and Rearrangement Reactions
Ring-opening and rearrangement reactions of strained ring systems provide another avenue for the construction of the cyclobutane core, which can then be elaborated into the target quinoxaline.
Transformations of Functionalized Alkylidenecyclopropanes
Functionalized alkylidenecyclopropanes are versatile building blocks in organic synthesis due to their inherent ring strain, which can be harnessed to drive various transformations. researchgate.net A novel synthetic route to 1,2-dihydrocyclobuta[b]quinoline (B3347359) derivatives, close analogs of the target quinoxaline system, has been developed utilizing the ring-opening and cyclization of isocyanophenyl-substituted methylenecyclopropanes. researchgate.net
This silver-catalyzed reaction proceeds via a formal insertion of the isocyanide carbon into a C-C bond of the cyclopropane (B1198618) ring. The proposed mechanism involves the simultaneous activation of the alkylidenecyclopropane and isonitrile moieties by the silver catalyst, leading to a cascade of events that ultimately forms the fused cyclobutene ring of the dihydrocyclobuta[b]quinoline product. This method is highly atom-economical and demonstrates broad substrate scope, affording the desired products in moderate to excellent yields. researchgate.net
| Isocyanophenyl-substituted Methylenecyclopropane (B1220202) | Catalyst | Conditions | Product | Yield | Reference |
| 2-(2-isocyanophenyl)-1-methylenecyclopropane | Ag2CO3 (5 mol%) | Toluene, 110 °C | 1,2-Dihydrocyclobuta[b]quinoline | 85% | researchgate.net |
| 2-(4-methoxy-2-isocyanophenyl)-1-methylenecyclopropane | Ag2CO3 (5 mol%) | Toluene, 110 °C | 7-Methoxy-1,2-dihydrocyclobuta[b]quinoline | 92% | researchgate.net |
| 2-(4-chloro-2-isocyanophenyl)-1-methylenecyclopropane | Ag2CO3 (5 mol%) | Toluene, 110 °C | 7-Chloro-1,2-dihydrocyclobuta[b]quinoline | 78% | researchgate.net |
Skeletal Rearrangements of Cyclobutane Derivatives
The inherent ring strain of cyclobutane derivatives makes them valuable precursors for skeletal rearrangements to construct more complex molecular architectures, including those containing the this compound framework. These rearrangements often involve the cleavage and formation of carbon-carbon bonds, leading to the expansion or contraction of the ring system.
One notable strategy involves the thermal rearrangement of spiro[2.4]hepta-1,4,6-trienes. For instance, the thermolysis of the parent spiro[2.4]hepta-1,4,6-triene at 50°C results in the formation of bicyclo[3.2.0]hepta-1,3,6-triene, which can then dimerize to form cyclobutane structures. acs.org This type of rearrangement highlights the utility of strained ring systems in accessing novel cyclobutane-containing molecules.
In the context of quinoxaline synthesis, rhodium-catalyzed reactions have been employed to construct spirocyclic frameworks incorporating a cyclobutane ring. For example, the [3+2] cyclization of quinoxalines with alkynylcyclobutanols, catalyzed by rhodium(III), preserves the cyclobutane moiety while forming a spiro-indenoquinoxaline skeleton. researchgate.net This method provides a pathway to complex molecules where the cyclobutane ring is a key structural feature. researchgate.net
Catalytic Methodologies in this compound Synthesis
Catalytic methods offer efficient and selective routes to this compound and its analogs. Transition metals, in particular, have proven to be versatile catalysts for these transformations.
Transition Metal Catalysis
Silver catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.org A notable silver-catalyzed approach for the synthesis of 1,2-dihydrocyclobuta[b]quinoline derivatives, which are structurally related to 1,2-dihydrocyclobuta[b]quinoxalines, has been developed. This method utilizes the intramolecular cyclization of isocyanophenyl-substituted methylenecyclopropanes. researchgate.net The reaction proceeds in the presence of silver carbonate (Ag₂CO₃) as a catalyst upon heating, leading to the desired products in moderate to excellent yields. The proposed mechanism involves the silver catalyst activating both the methylenecyclopropane and isonitrile moieties, facilitating a formal [3+1] cyclization. researchgate.net
| Substrate | Catalyst | Product | Yield (%) |
| Isocyanophenyl-substituted methylenecyclopropane | Ag₂CO₃ | 1,2-Dihydrocyclobuta[b]quinoline derivative | Moderate to Excellent |
This table summarizes the silver-catalyzed synthesis of 1,2-dihydrocyclobuta[b]quinoline derivatives.
Gold catalysts are known for their ability to activate alkynes and allenes, making them suitable for various cyclization reactions. monash.edu Gold-catalyzed intramolecular hydroamination of alkynes is a key strategy for synthesizing fused nitrogen heterocycles. mdpi.com For instance, gold-catalyzed cyclization of appropriately substituted N-alkynyl indoles can lead to the formation of 3H-pyrrolo-[1,2,3-de]quinoxalines. mdpi.com This reaction proceeds under mild conditions and is compatible with a range of functional groups. mdpi.com
In a different approach, gold-catalyzed dehydrative cyclizations of diols and triols in an aqueous medium have been reported to form hetero- or spirocycles. nih.gov This methodology, which operates within nanomicelles, demonstrates the versatility of gold catalysis in promoting cyclization reactions that could be adapted for the synthesis of complex quinoxaline derivatives. nih.gov
| Reactants | Catalyst | Product |
| Diols/Triols | Gold(I) or Gold(III) | Hetero- or Spirocycles |
| N-alkynyl indoles | Gold catalyst | 3H-pyrrolo-[1,2,3-de]quinoxalines |
This table highlights examples of gold-catalyzed cyclization reactions.
Palladium-catalyzed C-H activation and arylation have become indispensable tools in modern organic synthesis. The direct arylation of C(sp³)–H bonds is particularly challenging but offers a highly efficient way to form carbon-carbon bonds. nih.gov Research has shown that palladium catalysts can effectively promote the enantioselective C(sp³)–H arylation of cyclobutane carboxylic acids. snnu.edu.cn
In the context of quinoxaline chemistry, palladium-catalyzed C-H arylation of quinoxalin-2(1H)-ones has been demonstrated. researchgate.net While this typically occurs at the C3 position (a C(sp²)-H bond), the principles can be extended to target C(sp³)-H bonds in appropriate substrates. For instance, palladium-catalyzed β-C(sp³)–H arylation of tertiary aldehydes has been achieved using a transient directing group strategy. mdpi.com The development of ligands that can facilitate the arylation of unactivated C(sp³)–H bonds is crucial for applying this methodology to the synthesis of complex structures like this compound. snnu.edu.cnscispace.com
| Substrate | Catalyst System | Product |
| Cyclobutane carboxylic acids | Pd(II) / MPAAM ligand | Arylated cyclobutane carboxylic acids |
| Tertiary aliphatic aldehydes | Pd / α-amino acid / 2-pyridone ligand | β-arylated aldehydes |
| 2,3-Diphenylquinoxaline | Pd(OAc)₂ / KOAc | ortho-arylated 2,3-diphenylquinoxaline |
This table illustrates the application of palladium-catalyzed C-H arylation on various substrates.
Copper and nickel catalysts offer cost-effective and sustainable alternatives to precious metals for the synthesis of quinoxaline derivatives. Copper-catalyzed oxidative coupling of 1,2-diamines with terminal or internal alkynes is a well-established method for constructing the quinoxaline core. Visible-light-induced, copper(I)-catalyzed C–N coupling between o-phenylenediamines and terminal alkynes provides a mild and efficient route to quinoxaline derivatives.
Nickel catalysis has also been successfully employed for the synthesis of quinoxalines. An inexpensive and simple system of NiBr₂ with 1,10-phenanthroline (B135089) can catalyze the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines with vicinal diols. organic-chemistry.orgorganic-chemistry.org This method operates through a borrowing hydrogen and dehydrogenative coupling strategy, offering an environmentally friendly and atom-economical process. organic-chemistry.org A homogeneous nickel catalyst has also been used for the sustainable synthesis of quinoxalines under aerobic conditions via a double dehydrogenative coupling. organic-chemistry.org
| Reactants | Catalyst System | Product |
| o-Phenylenediamines and terminal alkynes | Cu(I)Cl / visible light | Quinoxaline derivatives |
| 2-Nitroanilines and vicinal diols | NiBr₂ / 1,10-phenanthroline | Quinoxalines |
| 2-Aminobenzyl alcohol/1-phenylethanol and diamine/diol | Homogeneous Nickel catalyst | Quinolines and Quinoxalines |
This table showcases copper- and nickel-catalyzed reactions for the synthesis of quinoxalines.
Organocatalysis and Metal-Free Approaches
The development of metal-free synthetic routes is a key focus in contemporary organic chemistry, aiming to reduce cost, toxicity, and environmental impact. Organocatalysis has emerged as a powerful tool for the synthesis of quinoxaline derivatives, offering mild reaction conditions and high yields.
Several organocatalysts have been effectively employed for the synthesis of quinoxalines through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. For instance, camphorsulfonic acid has been utilized as an efficient, metal-free, and recyclable organocatalyst for the one-pot synthesis of quinoxaline derivatives in ethanol (B145695) at room temperature. This method boasts practical simplicity and high yields. Similarly, L-proline has proven to be an effective organocatalyst for the solvent-free synthesis of quinoxalines, offering advantages such as short reaction times and straightforward work-up procedures.
Other notable organocatalysts include:
Nitrilotris(methylenephosphonic acid) C-1: This catalyst (5 mol%) facilitates the rapid synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds with yields ranging from 80–97%.
Pentafluorophenylammonium triflate (PFPAT): This catalyst has been successfully used in water at room temperature for the synthesis of quinoxaline derivatives.
3,5-Bis(trifluoromethyl)phenylammonium triflate (BFPAT): This organocatalyst enables the one-pot synthesis of a wide variety of quinoxaline derivatives in water.
Domino reactions, which involve a cascade of intramolecular processes, offer an elegant and efficient metal-free strategy for constructing fused quinoxaline systems. For example, a domino intermolecular SNAr followed by an internal nucleophile-triggered intramolecular SNAr pathway has been reported for the synthesis of fused quinoxaline-diazepine hybrids under mild, metal-free conditions. This approach allows for the introduction of diverse functionalities.
Furthermore, metal-free oxidative cyclization reactions provide another avenue for quinoxaline synthesis. The reaction of α-halo ketones with o-phenylenediamines in water at 80°C proceeds without the need for a catalyst, yielding quinoxalines in moderate to high yields. Iodine-mediated one-pot synthesis has also been described for producing pyrrolo/indolo[1,2-a]quinoxalines from epoxides as alkyl precursors under metal-free conditions.
Sustainable and Green Chemistry Aspects in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. Key strategies include the use of green solvents, alternative energy sources, and biocatalysis.
Microwave-Assisted and Ultrasound Irradiation:
Microwave irradiation has been shown to significantly accelerate the synthesis of quinoxalines, often leading to higher yields in shorter reaction times compared to conventional heating. For example, the condensation of o-phenylenediamine with α-dicarbonyl compounds in ethanol under microwave irradiation affords quinoxalines in high yields. This method also simplifies product purification. Similarly, ultrasound-assisted synthesis promotes cavitation effects, enhancing reaction rates and leading to high-purity products under mild conditions.
Aqueous Medium:
Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several methodologies have been developed for quinoxaline synthesis in aqueous media.
Dowex 50W: This heterogeneous catalyst has been used for the efficient synthesis of quinoxaline derivatives in water under refluxing conditions, with the catalyst being recyclable.
Tetraethylammonium bromate: This reagent mediates the environmentally benign synthesis of quinoxalines in water.
Sodium dodecyl sulfate (B86663) (SDS): In the presence of this surfactant, the reaction of 1,2-phenylenediamines with 1,2-diketones proceeds efficiently in water at room temperature.
β-Cyclodextrin: This supramolecular catalyst has been used for the green synthesis of indeno[1,2-b]quinoxaline derivatives in water at room temperature.
Biocatalysis:
Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing chiral quinoxaline derivatives. For instance, the biocatalytic reduction of novel quinoxaline ketones has been achieved using Daucus carota (carrot) as a biocatalyst, producing enantiomerically pure chiral alcohols. This method is advantageous as the whole plant cells can be used, which ensures the recycling of the necessary cofactor (NADPH). The enzymatic catalysis for the synthesis of quinoxalinone derivatives has also been reported.
Stereochemical and Regiochemical Control in Synthesis
Controlling stereochemistry and regiochemistry is crucial for the synthesis of complex, biologically active molecules.
Diastereoselective and Enantioselective Approaches for Fused Systems
The development of diastereoselective and enantioselective methods for the synthesis of fused quinoxaline systems is an active area of research. A catalyst-free, regio- and diastereoselective one-pot synthesis of spiro-fused quinoxalines has been reported. The proposed mechanism involves an azomethine ylide intermediate that undergoes a stereoselective [3+2] cycloaddition.
Furthermore, highly diastereoselective synthesis of hydroxylated polycyclic pyrrolo/indolo[1,2-a]quinoxaline-fused lactam derivatives has been achieved through a PhI(OAc)2-mediated ring expansion. The resulting polycyclic lactams are nonplanar and possess axial chirality.
Enantioselective approaches often employ chiral catalysts. For example, a helically chiral cyclopentadiene (B3395910) catalyst has been used for a highly enantioselective Pictet–Spengler-type reaction to synthesize chiral 4,5-dihydropyrrolo[1,2-a]quinoxalines. An Ir-catalyzed asymmetric hydrogenation has also been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, where both enantiomers can be selectively obtained by simply changing the solvent.
Regioselectivity in Ring Formation and Subsequent Functionalization
Regioselectivity in the formation of the quinoxaline ring is a significant consideration, particularly when using unsymmetrical starting materials. In the reaction of unsymmetrically substituted benzene-1,2-diamines with α-oxoaldehydes, the formation of isomeric products is dependent on the electronic nature of the substituents on the benzene (B151609) ring. Electron-donating groups favor the formation of one isomer, while electron-withdrawing groups lead to the other. When asymmetrical o-phenylenediamine and ynones are used in a metal-free synthesis, the products are formed with excellent regioselectivity.
The regioselectivity of subsequent functionalization reactions on the quinoxaline ring is also important. Electrophilic substitution on the quinoxaline ring is most likely to occur at the 5- and 8-positions, which have the highest electron density. In the Diels-Alder reaction of quinoxaline quinones, computational studies have been used to predict the regiospecificity of the cycloaddition. A highly regioselective synthesis of chromeno[4,3-b]quinoxaline derivatives has been achieved through an AlCl3-induced C–C bond formation followed by a Pd/C–Cu mediated coupling-cyclization strategy.
Interactive Data Table of Synthetic Methods
Below is a summary of various synthetic methods for quinoxaline derivatives.
| Catalyst/Reagent | Solvent | Conditions | Key Features |
| Camphorsulfonic acid | Ethanol | Room Temperature | Organocatalytic, metal-free, recyclable catalyst. |
| L-Proline | Solvent-free | - | Organocatalytic, simple work-up. |
| Dowex 50W | Water | Reflux | Heterogeneous, recyclable catalyst, green solvent. |
| Microwave Irradiation | Ethanol | - | Accelerated reaction, high yields. |
| Daucus carota | - | - | Biocatalytic, enantioselective reduction. |
| PhI(OAc)2 | - | - | Diastereoselective synthesis of fused lactams. |
| Helically chiral cyclopentadiene | - | - | Enantioselective Pictet–Spengler reaction. |
| AlCl3, Pd/C-Cu | - | - | Regioselective synthesis of chromeno[4,3-b]quinoxalines. |
Reactivity and Chemical Transformations
Reactions Involving the Cyclobutane Ring
The strained four-membered ring is a potential site for various chemical transformations. Ring-opening reactions, driven by the release of ring strain, are expected to be a prominent feature of the reactivity of this system. These reactions could be initiated by thermal, photochemical, or chemical means, leading to the formation of larger, more stable heterocyclic systems. For example, under appropriate conditions, the cyclobutane ring could undergo cleavage to afford functionalized quinoline (B57606) or quinoxaline (B1680401) derivatives.
Reactions Involving the Pyrazine Ring
The pyrazine ring of the quinoxaline moiety is known to be susceptible to nucleophilic attack, particularly at the positions adjacent to the nitrogen atoms. The presence of the fused cyclobutane ring may modulate this reactivity. N-alkylation or N-oxidation reactions at the nitrogen atoms of the pyrazine ring are also possible transformations that could lead to a variety of new derivatives with potentially altered biological or physical properties.
Formation of Derivatives
The this compound scaffold can be further functionalized to create a library of derivatives. Substituents can be introduced onto the benzene (B151609) ring of the quinoxaline moiety using standard aromatic substitution reactions, provided the conditions are mild enough to avoid decomposition of the strained ring system. The nitrogen atoms of the pyrazine ring also offer handles for derivatization.
Reactivity and Advanced Derivatization of 1,2 Dihydrocyclobuta B Quinoxaline
Functionalization Reactions on the Quinoxaline (B1680401) Moiety (e.g., Halogenation, C-H Activation)
The quinoxaline core of 1,2-dihydrocyclobuta[b]quinoxaline is amenable to a range of functionalization reactions, mirroring the reactivity of simpler quinoxaline derivatives. Direct C-H functionalization, in particular, has emerged as a powerful tool for introducing molecular complexity.
Recent advancements have highlighted the utility of visible-light-induced reactions for the C-H functionalization of related quinoxalin-2(1H)-ones. For instance, a method employing eosin (B541160) Y and potassium iodide as photocatalysts facilitates the C3-arylation of quinoxalin-2(1H)-one with high selectivity. rsc.org This process proceeds via a Minisci-type radical substitution, where benzene (B151609) radicals, generated from phenylhydrazine, react with the electron-deficient quinoxaline ring. rsc.org While not explicitly demonstrated on this compound itself, the principles of this methodology suggest its potential applicability.
Furthermore, multi-component reactions offer an efficient pathway for the one-pot introduction of various functional groups onto the quinoxaline framework. nih.gov These reactions, often catalyzed by transition metals or promoted by light, can install perfluoroalkyl groups, sulfonyl groups, and other functionalities. nih.gov For example, copper-catalyzed three-component vinyl sulfonation of quinoxalin-2(1H)-ones with terminal alkynes and sulfonyl hydrazides has been reported to produce functionalized vinyl sulfones. nih.gov
The following table summarizes selected C-H functionalization reactions on the related quinoxalin-2(1H)-one scaffold, which provide a basis for potential derivatization of this compound.
| Reaction Type | Reagents and Conditions | Functional Group Introduced | Ref |
| C3-Arylation | Phenylhydrazine hydrochloride, eosin Y, KI, visible light, air | Aryl | rsc.org |
| Perfluoroalkylation | Perfluoroalkyl iodides, alkenes, visible light | Perfluoroalkyl | nih.gov |
| Vinyl Sulfonation | Terminal alkynes, sulfonyl hydrazides, Cu catalyst, TBHP | Vinyl sulfone | nih.gov |
| Methylation | DMSO, styrene, H₂O₂, metal-free | Methyl | nih.gov |
Transformations on the Cyclobutane (B1203170) Ring (e.g., Hydrogenation, Cross-Coupling)
The strained four-membered cyclobutane ring in this compound is a key site for reactivity, offering pathways to saturated or further functionalized derivatives. While specific examples of hydrogenation and cross-coupling directly on this compound are not extensively detailed in the provided search results, the reactivity of related cyclobutane-fused systems provides valuable insights.
For instance, the condensation of 3,4-bis(diphenylmethylene)-1,2-cyclobutanedione with o-phenylenediamine (B120857) can yield 1,2-bis(diphenylmethylene)-1,2-dihydrocyclobuta[b]quinoxaline. oup.com This highlights a synthetic route to derivatives with exocyclic double bonds on the cyclobutane ring, which could be susceptible to hydrogenation to afford the corresponding saturated cyclobutane derivatives.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are powerful methods for forming carbon-carbon bonds. researchgate.net While the direct application to the cyclobutane ring of this specific quinoxaline derivative is not explicitly documented, the principles of these reactions suggest their potential for introducing aryl or vinyl substituents if appropriate precursors (e.g., halogenated cyclobutane derivatives) were available.
Development of Novel Polycyclic Systems through Further Annulation or Ring Expansion
The this compound scaffold serves as a valuable building block for the synthesis of more complex, novel polycyclic systems. This can be achieved through further annulation reactions, where additional rings are fused onto the existing framework, or through ring expansion of the cyclobutane moiety.
The reaction of o-phenylenediamine with 3,4-bis(diphenylmethylene)-1,2-cyclobutanedione under radical conditions can lead to the formation of a larger, eight-membered ring system, specifically 7,8-bis(diphenylmethylene)-7,8-dihydrobenzo[b] researchgate.netdiazocine-6,9(5H,10H)-dione. oup.com This demonstrates a ring expansion pathway from a cyclobutane precursor.
Furthermore, the synthesis of indeno[1,2-b]quinoxaline derivatives, which are potent anticancer agents, showcases the development of novel polycyclic systems based on a quinoxaline core. nih.gov While not directly starting from this compound, these syntheses illustrate the general strategy of building complex polycycles from quinoxaline-containing precursors. The development of these derivatives often involves the condensation of an indane-1,2,3-trione with a substituted o-phenylenediamine. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 1,2 Dihydrocyclobuta B Quinoxaline
Spectroscopic Elucidation of Electronic Structure and Charge Transfer Phenomena
Spectroscopic techniques are fundamental in understanding the electronic properties of heterocyclic compounds like 1,2-dihydrocyclobuta[b]quinoxaline. They provide insights into how the molecule absorbs and emits light, which is directly related to its electronic structure and potential for charge transfer.
UV-Visible Absorption Spectroscopy in Relation to Electronic Transitions
UV-Visible absorption spectroscopy measures the wavelengths of light a molecule absorbs. For quinoxaline (B1680401) derivatives, the absorption spectra typically reveal transitions such as π→π* and n→π. nih.govresearchgate.net The π→π transitions, usually found at shorter wavelengths with high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, involving non-bonding electrons on the nitrogen atoms, typically appear at longer wavelengths and have lower intensity. nih.gov
The solvent environment can influence these transitions. A shift in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) with changing solvent polarity can indicate the nature of the excited state and the extent of solvent-solute interactions. researchgate.net For this compound, one would expect characteristic absorption bands corresponding to its fused heterocyclic structure, and studying these in various solvents would help elucidate the nature of its electronic transitions.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) for π→π* | Molar Absorptivity (ε) for π→π* | λmax (nm) for n→π* | Molar Absorptivity (ε) for n→π* |
|---|---|---|---|---|
| Hexane | 320 | 15,000 | 390 | 800 |
| Ethanol (B145695) | 325 | 16,500 | 385 | 950 |
Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
Emission Spectroscopy and Photophysical Phenomena
Emission spectroscopy, or fluorescence spectroscopy, provides information about the electronic processes that occur after a molecule absorbs light. Many quinoxaline derivatives are known to be fluorescent, emitting light as the excited molecule returns to the ground state. nih.govrsc.org The study of emission spectra is crucial for identifying phenomena like intramolecular charge transfer (ICT) and aggregation-induced emission (AIE).
Intramolecular charge transfer (ICT) occurs in molecules with electron-donating and electron-accepting parts. Upon photoexcitation, an electron can move from the donor to the acceptor, creating a charge-separated excited state. This process is often highly sensitive to the solvent's polarity, with more polar solvents stabilizing the charge-separated state and leading to a significant red shift in the emission spectrum (solvatochromism). nih.gov
Aggregation-induced emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive in a dilute solution but becomes highly luminescent upon forming aggregates in a poor solvent or in the solid state. rsc.org This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. rsc.org Investigating the emission of this compound in different solvent mixtures (e.g., THF/water) would be necessary to determine if it exhibits AIE properties.
X-ray Crystallography for Absolute Configuration and Molecular Packing Analysis
Furthermore, crystallographic analysis reveals how molecules are arranged in the crystal lattice, known as molecular packing. mdpi.com This includes identifying intermolecular interactions such as π-π stacking, hydrogen bonds, and van der Waals forces. These interactions are crucial as they can significantly influence the material's solid-state properties, including its emission characteristics. For instance, specific packing motifs can either quench or enhance solid-state fluorescence. In the context of AIE-active molecules, crystallography can provide direct evidence for the restricted molecular conformations that lead to enhanced emission. rsc.org
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845.0 |
| Z | 4 |
Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Frontier Molecular Orbital Interactions)
The electronic structure of this compound is a key determinant of its chemical reactivity and photophysical properties. At the heart of this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and its potential as an electronic material.
Theoretical calculations, typically employing Density Functional Theory (DFT), are used to model the electronic landscape of the molecule. For the parent this compound, the HOMO is generally localized on the electron-rich quinoxaline moiety, specifically the benzene (B151609) part, while the LUMO is distributed over the electron-deficient pyrazine (B50134) ring of the quinoxaline system. The fusion of the cyclobutane (B1203170) ring introduces strain and influences the planarity of the system, which in turn can subtly alter the energy levels of these frontier orbitals compared to a simple quinoxaline.
The interaction of these frontier orbitals dictates the nature of the molecule's primary electronic excitation. The transition from the HOMO to the LUMO is typically a π-π* transition, characteristic of aromatic systems. The energy of this transition is directly related to the HOMO-LUMO gap and determines the wavelength of light the molecule will absorb.
| Property | Description |
| HOMO | Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. |
| LUMO | Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of molecular reactivity and the energy of the lowest electronic transition. |
Molecular Dynamics and Conformational Analysis
The fusion of a four-membered ring onto the quinoxaline framework in this compound introduces significant ring strain and potential for conformational flexibility. Molecular dynamics (MD) simulations and conformational analysis are computational tools used to explore the molecule's possible shapes and their relative energies.
These studies reveal that the cyclobutane ring is not planar but puckered. This puckering can lead to different conformers. DFT simulations can identify the lowest-energy conformations of the molecule. Understanding the conformational landscape is crucial as different conformers can have distinct electronic and optical properties. The interconversion between these conformers and the energy barriers involved can also be investigated using MD simulations, which provide a picture of the molecule's behavior over time at different temperatures.
Prediction and Understanding of Optoelectronic Properties
The optoelectronic properties of this compound, which encompass its interaction with light and its behavior in electronic devices, are directly linked to its electronic structure. Computational methods are invaluable for predicting these properties before undertaking complex and costly synthesis.
Key predicted properties include the absorption and emission spectra. Time-dependent DFT (TD-DFT) is a common method used to calculate the excited states of the molecule, which correspond to the absorption of light. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption. Similarly, the properties of the first excited state can be used to predict the fluorescence or phosphorescence of the molecule.
The predicted optoelectronic properties suggest that derivatives of this compound could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored absorption and emission characteristics are essential.
Impact of Substituents on Electronic and Optical Behavior
The electronic and optical properties of the this compound core can be finely tuned by the addition of various substituent groups. Computational studies are instrumental in predicting the effects of these modifications.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, when attached to the quinoxaline ring, tend to raise the energy of the HOMO more significantly than the LUMO. This results in a smaller HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption spectrum.
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, lower the energy of both the HOMO and LUMO, but the effect is more pronounced on the LUMO. This also leads to a reduced HOMO-LUMO gap and a red-shifted absorption.
The strategic placement of donor and acceptor groups can create a "push-pull" system within the molecule, enhancing intramolecular charge transfer (ICT) upon photoexcitation. This can lead to desirable properties such as large Stokes shifts and solvent-dependent emission (solvatochromism). For instance, studies on the related derivative, 1,2-bis(diphenylmethylene)-1,2-dihydrocyclobuta[b]quinoxaline, demonstrate how bulky substituents can influence the molecule's conformation and, consequently, its electronic properties. Another related compound, this compound-1,2-dione, showcases the significant impact of carbonyl groups on the electronic structure.
| Substituent Type | Effect on HOMO | Effect on LUMO | Effect on HOMO-LUMO Gap |
| Electron-Donating Group (EDG) | Raises energy | Minor effect | Decreases |
| Electron-Withdrawing Group (EWG) | Minor effect | Lowers energy | Decreases |
Conclusion
1,2-Dihydrocyclobuta[b]quinoxaline is a fascinating heterocyclic compound that sits (B43327) at the intersection of strained ring chemistry and traditional heteroaromatic chemistry. While the exploration of this specific scaffold is still in its early stages, the available synthetic methods and the predicted unique properties make it a promising target for further investigation. Future research will likely focus on the development of more diverse synthetic routes, a thorough characterization of its reactivity, and a comprehensive evaluation of its photophysical, electrochemical, and biological properties. The insights gained from such studies will not only expand our understanding of the fundamental chemistry of strained heterocyclic systems but also pave the way for the development of new functional materials and therapeutic agents.
Applications of 1,2 Dihydrocyclobuta B Quinoxaline and Its Derivatives in Materials Science and Technology
Applications as Fluorescent Emitters and Dyes
Derivatives of the quinoxaline (B1680401) family are widely recognized for their fluorescent properties, making them valuable as emitters and dyes. These compounds often exhibit push-pull electronic structures, where electron-donating groups are attached to the electron-deficient quinoxaline core, leading to intramolecular charge transfer (ICT) characteristics. mdpi.commdpi.com This ICT is crucial for their photophysical behavior.
Research has shown that the fluorescence of quinoxaline derivatives is highly sensitive to their molecular structure and environment. For instance, 1H-pyrazolo[3,4-b]quinoxaline derivatives featuring N,N-dialkylamino electron-donating groups display strong green emission (520–540 nm) with fluorescence quantum yields approaching unity in moderately polar solvents. rsc.org The emission wavelength and quantum yield of these compounds are tunable by altering solvent polarity; the emission maximum tends to red-shift with increasing solvent polarity. rsc.org Similarly, quinoxaline derivatives with chromophore labels like carbazole (B46965) and pyrene (B120774) have been developed, and their photophysical properties are influenced by the nature of these attached groups. acs.org
The solvatochromism of these dyes is a notable feature, with significant shifts in emission spectra observed in different solvents. mdpi.comresearchgate.net This property, along with their tunable emission colors ranging from cyan to red, makes them suitable for applications such as fluorescent sensors. mdpi.comrsc.org For example, specific quinoxaline-based compounds have been designed as "switch-off" fluorescent sensors for detecting metal ions like Hg(II) with high selectivity. nih.gov Others have been developed as dual colorimetric and fluorescent pH sensors for measurements in aqueous media. mdpi.com
Table 1: Photophysical Properties of Selected Quinoxaline-Based Fluorescent Derivatives
| Compound Class | Emission Wavelength (nm) | Quantum Yield (Φ) | Key Features | Reference(s) |
| 1H-Pyrazolo[3,4-b]quinoxaline Derivatives | 520 - 540 | ~1.0 (in moderately polar solvents) | High quantum yield, solvatochromism | , rsc.org |
| Aminoquinoxaline QC1 | 515 - 570 (pH dependent) | 0.048 - 0.061 (in water) | Dual colorimetric and fluorescent pH sensor | mdpi.com |
| Acenaphtoquinoxaline | 385 | N/A | "Switch-off" fluorescence upon Hg(II) binding | nih.gov |
| Quinoxaline-based bis-boron fluorophores | 490 - 600 | Up to 91% (in toluene) | Wavelength-tunable, large Stokes shifts | rsc.org |
Role in Electroluminescent Materials
The strong fluorescence and charge-transporting capabilities of quinoxaline derivatives make them excellent candidates for electroluminescent (EL) materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). d-nb.info They have been successfully employed as emitters, dopants, and charge-transporting layers in OLED devices. rsc.orgacs.org
When used as dopants in a host material like Alq3 (tris(8-hydroxyquinolinato)aluminium), 1H-pyrazolo[3,4-b]quinoxaline derivatives have led to bright green-emitting OLEDs. rsc.org These devices have demonstrated high efficiencies, with values reaching up to 9.7 cd/A, and exhibit narrow emission bandwidths, which is desirable for display applications. rsc.org
Chromophore-labeled quinoxaline derivatives containing triarylamine units function as efficient hole-transporters and emitters in OLEDs, producing intense green light. acs.org The device architecture often consists of multiple layers, such as an indium-tin oxide (ITO) anode, a hole-transporting layer (containing the quinoxaline derivative), an electron-transporting layer, and a metal cathode. acs.org
Furthermore, the development of quinoxaline-based Thermally Activated Delayed Fluorescence (TADF) emitters represents a significant advancement. d-nb.inforsc.org TADF materials can harvest both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency. By designing molecules with a small energy gap between the singlet and triplet excited states (ΔEST), efficient reverse intersystem crossing is enabled. Quinoxaline derivatives designed for TADF, such as those incorporating 1,2,3,4-tetrahydrophenazine (B181566) as an acceptor, have achieved high external quantum efficiencies (EQE) of up to 15.3% in OLEDs. rsc.org
Table 2: Performance of OLEDs Incorporating Quinoxaline Derivatives
| Quinoxaline Derivative Type | Role in OLED | Emission Color | Max. Efficiency | Max. EQE (%) | Reference(s) |
| 1H-Pyrazolo[3,4-b]quinoxalines | Dopant Emitter | Green (536–552 nm) | 9.7 cd/A | N/A | , rsc.org |
| Chromophore-Labeled Quinoxalines | Hole-Transporter/Emitter | Green | N/A | N/A | acs.org |
| Bipolar Quinoxaline-Triarylamines | Emitting Layer | Yellow/Orange | N/A | N/A | rsc.org |
| TADF Emitters (e.g., PXZ-TTPZ) | Emitter | Sky-Blue | 41.0 lm/W | 15.3% | rsc.org |
| Acenaphtho[1,2-b]quinoxaline-based TADF | Dopant Emitter | Red | N/A | 7.4% | beilstein-journals.org, nih.gov |
Potential in Semiconductor and Organic Photovoltaic Applications
The inherent electron-deficient nature of the quinoxaline ring system makes its derivatives promising as n-type and electron-transporting materials in organic electronics. beilstein-journals.orgnih.gov This characteristic is crucial for applications in Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and Dye-Sensitized Solar Cells (DSSCs). nih.govd-nb.info The parent compound, 1,2-dihydrocyclobuta[b]quinoxaline, is specifically noted for its use in synthesizing organic semiconductors.
In the realm of OFETs, quinoxaline-based polymers have demonstrated potential as n-type semiconductor materials, exhibiting good electron mobility. beilstein-journals.orgrsc.org For example, copolymers incorporating Pyrazino[2,3-g]quinoxaline-2,7-dione have shown ambipolar transport characteristics with electron mobilities reaching up to 4.28 × 10⁻³ cm²/Vs. rsc.org Theoretical studies on quinoxaline-fused researchgate.netcarbohelicene derivatives also suggest they are potential candidates for ambipolar charge transport materials. rsc.org
Quinoxaline derivatives have emerged as a versatile class of materials for organic photovoltaics. d-nb.info They have been utilized as non-fullerene acceptors in OSCs and as auxiliary acceptors or π-bridges in DSSCs. beilstein-journals.orgnih.govd-nb.info The structural tunability of the quinoxaline core allows for the optimization of energy levels (HOMO/LUMO) to match with donor materials, facilitating efficient charge separation and transport. beilstein-journals.orgnih.gov For instance, modifying the side chains on quinoxaline-based polymer acceptors has been shown to significantly impact charge transport and power conversion efficiency (PCE) in all-polymer solar cells, with one derivative achieving a PCE of 5.07%. beilstein-journals.orgd-nb.info In DSSCs, the strong electron-accepting ability of quinoxaline derivatives enhances electron injection and charge collection. beilstein-journals.orgd-nb.info
Table 3: Performance of Photovoltaic and Semiconductor Devices with Quinoxaline Derivatives
| Device Type | Quinoxaline Derivative | Role | Performance Metric | Value | Reference(s) |
| All-Polymer Solar Cell | Qx7 Polymer | Acceptor | Power Conversion Efficiency (PCE) | 5.07% | beilstein-journals.org, d-nb.info |
| Organic Thin Film Transistor (OTFT) | PQx-bithiophene copolymer | n-type semiconductor | Electron Mobility (μe) | 4.28 × 10⁻³ cm²/Vs | rsc.org |
| Organic Thin Film Transistor (OTFT) | PQx-thieno[3,2-b]thiophene copolymer | p-type semiconductor | Hole Mobility (μh) | 4.82 × 10⁻² cm²/Vs | rsc.org |
| Dye-Sensitized Solar Cell (DSSC) | Quinoxaline-2,3 dione (B5365651) derivatives | Sensitizer Dye | N/A | Studied for suitability | wu.ac.th |
Design and Exploration as Chemical Switches and Cavitands
The rigid and well-defined structure of the quinoxaline scaffold makes it an excellent building block for constructing complex host-guest systems, such as molecular switches and cavitands. nih.gov Cavitands are synthetic receptors with enforced cavities capable of binding smaller molecules (guests). nsf.gov
Quinoxaline-walled cavitands, typically built upon a resorcin acs.orgarene platform, can exist in two primary conformations: a "vase" shape, which is receptive to guests, and a "kite" shape, which is not. nsf.govrsc.org The transition between these shapes can be controlled by external stimuli like solvent, temperature, or the presence of metal ions, making them function as chemical switches. nsf.gov The nitrogen atoms on the quinoxaline panels near the upper rim of the cavity are available for coordination with metal ions, which can be used to rigidify the structure and alter its recognition properties. nsf.gov
These cavitands have been shown to form stable 1:1 host-guest complexes with a variety of small organic molecules, including benzene (B151609), alkanes, and alcohols. nsf.govnih.gov The synthesis of water-soluble versions has expanded their application to molecular recognition in aqueous environments. rsc.org The deep, aromatic pocket of these cavitands allows for the binding of hydrophobic and amphiphilic guests. rsc.org The selectivity and efficiency of guest uptake can be finely tuned by modifying the flexibility of the cavitand structure, for example, by immobilizing it on a solid support like silica (B1680970) gel. rsc.org This design strategy enhances their potential for use in sensing and separation technologies. rsc.org
Q & A
Basic: What are the most efficient synthetic routes for 1,2-Dihydrocyclobuta[b]quinoxaline, and how do reaction conditions influence yield?
The synthesis of this compound derivatives typically involves condensation of 1,2-diamines with 1,2-diketones or cyclobutanediones under acidic or catalytic conditions. Key methodologies include:
- Catalytic Condensation : Use of phosphate-based catalysts in water under mild conditions, optimized via Response Surface Methodology (RSM) to achieve high yields (85–95%) with minimal experiments .
- Heteroarylation/Oxidation Sequences : Formation of unsymmetrical diketones followed by condensation with diamines, offering regioselective control and compatibility with neutral conditions .
- Green Chemistry Approaches : Phenol-mediated condensation with α-diketones, emphasizing short reaction times (<2 hours) and solvent-free protocols .
Yield optimization depends on catalyst choice (heterogeneous vs. homogeneous), solvent polarity, and temperature control. For example, aqueous systems with phosphate catalysts reduce side reactions compared to traditional acidic media .
Advanced: How can computational methods like DFT predict the electronic structure and solvent effects on this compound derivatives?
Density Functional Theory (DFT) calculations enable precise modeling of:
- Ground-State Geometries : Determination of non-planar conformers and their relative energies, critical for understanding reactivity. For example, DFT simulations identified four low-energy conformers of a quinoxaline-diketone adduct, validated by X-ray crystallography .
- Solvent Effects : Polarizable Continuum Models (PCM) predict solvation energies, explaining shifts in HOMO-LUMO gaps. In one study, solvent polarity increased the dipole moment of a quinoxaline derivative by 25%, altering its charge distribution .
- Atropisomerism Barriers : DFT-derived enantiomerization barriers (>80 kJ/mol) align with experimental chromatographic data, resolving discrepancies in dynamic NMR studies .
Structural Analysis: What crystallographic techniques resolve the molecular conformation of this compound derivatives?
X-ray crystallography remains the gold standard for structural elucidation:
- Hydrogen Placement : Riding models refine hydrogen atom positions in cyclobuta-fused systems, resolving steric clashes (e.g., in 1-octyl-3-phenylquinoxalin-2(1H)-one) .
- Torsional Angles : Analysis of dihedral angles (e.g., 5.6° deviation in thiophene-substituted derivatives) reveals steric strain from fused cyclobutane rings .
- CCDC Validation : Cross-referencing with Cambridge Structural Database entries (e.g., CCDC 1983315) ensures consistency in bond lengths and angles .
Advanced: What challenges arise in analyzing atropisomerism in dihydroquinoxaline derivatives, and how are enantiomerization barriers determined?
Atropisomerism in fused quinoxalines involves sterically hindered rotation around C–N bonds. Key challenges include:
- Enantiomer Separation : Chiral stationary phases (e.g., polysaccharide-based) resolve atropisomers, but plateau-shaped chromatograms complicate peak integration. Offline racemization studies coupled with Arrhenius plots calculate activation energies (ΔG‡ ≈ 95 kJ/mol) .
- Theoretical-Experimental Gaps : DFT underestimates barriers by 10–15% due to neglect of solvent effects, necessitating hybrid QM/MM approaches .
- Ring Size Effects : Larger pyrimidine rings (vs. imidazole) increase steric bulk, raising enantiomerization barriers by 20% .
Biological Activity: What methodologies evaluate the antitumor potential of this compound analogs?
- In Vitro Cytotoxicity Assays : Compounds are screened against leukemic (K562, HL60) and breast cancer (MCF7) cell lines, with IC50 values normalized to doxorubicin controls .
- PARP Inhibition Studies : Quinoxaline-fused scaffolds are tested for poly(ADP-ribose) polymerase (PARP) binding using fluorescence polarization assays, with Ki values <100 nM in active derivatives .
- Mechanistic Probes : Radiolabeled analogs track cellular uptake, while ROS generation assays link redox activity to apoptosis induction .
Data Contradiction: How can discrepancies between experimental and computational data on quinoxaline derivatives be resolved?
- Conformer Validation : Overlay DFT-predicted geometries with X-ray structures to identify outliers (e.g., deviations >0.2 Å in bond lengths) .
- Solvent Correction : Apply explicit solvent models (e.g., COSMO-RS) to DFT calculations to match experimental UV-Vis spectra .
- Statistical Calibration : Use multivariate analysis (e.g., RSM) to reconcile synthetic yield predictions with observed data, adjusting catalyst loading or temperature gradients .
Reaction Optimization: What strategies enhance regioselectivity in substituted this compound synthesis?
- Directed Metalation : Copper-catalyzed Ugi reactions install indole/pyrrole moieties at specific positions (e.g., 84% yield for 6-phenoxyethyl derivatives) .
- Asymmetric Diketone Design : Electron-withdrawing groups (e.g., nitro) on α-diketones bias nucleophilic attack by diamines, achieving >90% regioselectivity .
- Flow Chemistry : Continuous flow systems minimize side-product formation in multi-gram syntheses, improving purity from 75% to 98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
